3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(2,5-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities, such as those containing furan, pyrazole, and carboxamide groups, have been synthesized and their crystal structures analyzed to understand their molecular interactions and stability. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide explored its crystal structure, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the molecule (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activity
Pyrazole derivatives have been investigated for their potential antimicrobial and anticancer activities. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found these compounds exhibited significant antimicrobial and anticancer activities, with some showing higher activity than the reference drug doxorubicin (Hafez et al., 2016).
Analytical and Spectral Study
Research on furan ring-containing organic ligands, including their synthesis and antimicrobial activities, sheds light on the potential of furan derivatives in developing new chemical entities with biological applications. For instance, the analytical and spectral study of furan ring-containing organic ligands highlighted their chelating properties and antimicrobial activity, providing a foundation for further exploration in medicinal chemistry (Patel, 2020).
Computational Studies
The computational analysis of compounds containing furan and pyrazole moieties can offer insights into their molecular properties and interactions, which is crucial for designing drugs with specific biological activities. For example, a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate provided data on its molecular electrostatic potential surface (MEP), electronic descriptors, and potential for forming dimers through hydrogen bonding, which is valuable for understanding its reactivity and possible biological applications (Singh et al., 2014).
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-26-18(13-17(25-26)16-12-15(29-2)7-8-20(16)30-3)22(28)23-14-19(21-6-4-11-31-21)27-10-5-9-24-27/h4-13,19H,14H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBNDKTJUJCLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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